N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H12BrF2N5OS and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 438.99140 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research by Fahim and Ismael (2019) explored the antimicrobial properties of novel sulphonamide derivatives, including compounds structurally related to "N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide." These compounds showed good activity against various microbial strains, with some exhibiting high activity, suggesting potential applications in developing antimicrobial agents (Fahim & Ismael, 2019).
Heterocyclic Synthesis
Schmeyers and Kaupp (2002) reported on the versatility of thioureido-acetamides in synthesizing various heterocycles through one-pot cascade reactions. This research highlights the potential of using similar compounds in creating a wide range of heterocyclic structures with significant atom economy, indicating their utility in pharmaceutical and material science (Schmeyers & Kaupp, 2002).
Antibacterial Activity
A study by Singh et al. (2010) synthesized new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with structures similar to the compound . These compounds were tested for their antibacterial activity against various pathogens, demonstrating the potential of such compounds in developing new antibacterial drugs (Singh et al., 2010).
Antimicrobial Profile of Schiff Bases
Fuloria et al. (2014) worked on Schiff bases and thiazolidinone derivatives, starting with compounds like p-bromo-m-cresol, leading to new compounds with significant antibacterial and antifungal activities. This suggests the relevance of similar chemical frameworks in synthesizing bioactive molecules for antimicrobial applications (Fuloria et al., 2014).
Insecticidal Assessment
Fadda et al. (2017) utilized a related precursor for synthesizing various heterocycles tested as insecticidal agents against the cotton leafworm, indicating the agricultural applications of such compounds in pest control (Fadda et al., 2017).
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5OS/c1-24-15(9-3-2-4-20-7-9)22-23-16(24)26-8-13(25)21-14-11(17)5-10(18)6-12(14)19/h2-7H,8H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJBMXLIDAVUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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